2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine
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Overview
Description
The compound “2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine” has a molecular formula of C17H13N5O4S . It is a complex organic compound that contains multiple functional groups, including a benzodioxol group, a triazol group, and a nitropyridine group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzodioxol group consists of a benzene ring fused to a dioxol ring. The triazole ring contains two carbon atoms and three nitrogen atoms. The allyl group is a three-carbon alkene group, and the nitropyridine group consists of a pyridine ring with a nitro group attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The presence of the benzodioxol and triazole rings could potentially influence the compound’s solubility and stability .Scientific Research Applications
Synthesis of N-Substituted Derivatives : The compound has been used in the synthesis of N-substituted derivatives involving 1,4-benzodioxane, 1,2,4-triazole, and 1,3,4-oxadiazole heterocycles. These derivatives have potential applications in various fields due to their structural complexity and presence of multiple heterocycles (Vardanyan et al., 2021).
Synthesis of Schiff Bases : The compound serves as a precursor in the synthesis of Schiff bases. These Schiff bases exhibit structural diversity due to the presence of triazole rings and have potential applications in medicinal chemistry and material science (Mobinikhaledi et al., 2010).
Synthesis of Novel Triazole Derivatives : It has been utilized in the efficient synthesis of novel triazole derivatives, which are interesting from a chemical reactivity perspective and may have applications in developing new materials or biological compounds (Venkateshwarlu et al., 2012).
Antiproliferative and Antilipolytic Activities : Derivatives of the compound have shown promise in the field of medicinal chemistry, particularly in relation to antiproliferative and antilipolytic activities. These properties are crucial for the development of new therapeutic agents targeting obesity-related cancers (Shkoor et al., 2021).
Alkylation Reactions : The compound's derivatives are used in alkylation reactions, showcasing their potential utility in organic synthesis and the development of novel organic compounds with unique properties (Grigoriev et al., 2012).
Future Directions
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S/c1-2-8-21-15(11-5-6-13-14(9-11)26-10-25-13)19-20-17(21)27-16-12(22(23)24)4-3-7-18-16/h2-7,9H,1,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQCULHAHNHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SC2=C(C=CC=N2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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